5-Methyl-5-nonanol
Overview
Description
5-Methyl-5-nonanol is an organic compound with the molecular formula C₁₀H₂₂O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-5-nonanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, 5-methyl-5-nonanone, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydrogenation of 5-methyl-5-nonanal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the addition of hydrogen to the aldehyde group, converting it into the corresponding alcohol .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5-nonanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When oxidized, this compound can form 5-methyl-5-nonanone.
Reduction: As mentioned earlier, the reduction of 5-methyl-5-nonanone yields this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed:
Oxidation: 5-Methyl-5-nonanone
Reduction: this compound
Substitution: 5-Methyl-5-nonyl chloride
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methyl-5-nonanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Nonanol: Similar in structure but lacks the methyl group at the fifth position.
5-Methyl-5-decanol: Similar but with an additional carbon in the chain.
2-Butyl-2-hexanol: Another name for 5-Methyl-5-nonanol, highlighting its structural similarity to other butyl and hexyl alcohols.
Uniqueness: this compound is unique due to its specific branching and the position of the hydroxyl group, which confer distinct physical and chemical properties. Its structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
5-methylnonan-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-6-8-10(3,11)9-7-5-2/h11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSIGVZAVLOKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187557 | |
Record name | 5-Methyl-5-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33933-78-7 | |
Record name | 5-Methyl-5-nonanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33933-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-5-nonanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033933787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-5-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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